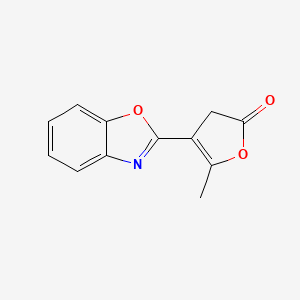

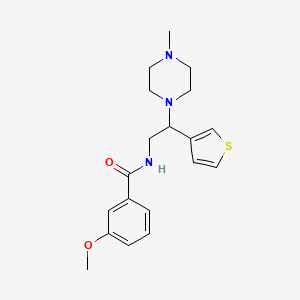

4-(1,3-benzoxazol-2-yl)-5-methylfuran-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .

Synthesis Analysis

Benzoxazole derivatives can be synthesized from 2-(benzo[d]oxazol-2-yl) aniline . The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups .Molecular Structure Analysis

The structure of benzoxazole derivatives can be determined by IR and 1H and 13C NMR spectroscopy, and its structural characteristics can be estimated by quantum chemical calculations .Chemical Reactions Analysis

Benzoxazole derivatives have reactive sites which allow for functionalization . They can also form coordination compounds .Physical And Chemical Properties Analysis

Benzoxazole is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C. It is insoluble in water .Applications De Recherche Scientifique

Antioxidant Activity and Physicochemical Properties

Research has demonstrated the synthesis of novel compounds incorporating the benzoxazole moiety, showing significant in vitro antioxidant activities. These studies often involve the synthesis of derivatives followed by evaluation against standard antioxidants, indicating their potential in drug development and as protective agents against oxidative stress-related diseases (Yüksek et al., 2015).

Spectroscopic and Quantum Chemical Studies

Benzoxazole derivatives have been the subject of spectroscopic and quantum chemical studies, aimed at understanding their molecular structure, vibrational frequencies, and electronic properties. Such studies provide insights into the reactive and interactive nature of these compounds, which is essential for their application in various fields including material science and pharmaceuticals (Gökce et al., 2014).

Antimicrobial Activity

The development of new compounds with antimicrobial properties is crucial in addressing the global challenge of antibiotic resistance. Benzoxazole derivatives synthesized in various studies have shown promising antimicrobial activities, suggesting their potential as leads for the development of new antibiotics (Gopi et al., 2016).

Catalytic Applications

In the field of catalysis, benzoxazole and its derivatives serve as ligands or structural motifs in the development of catalysts for various organic reactions. These catalysts are utilized in processes such as oxidative cyclization-alkoxycarbonylation, demonstrating the versatility and applicability of benzoxazole derivatives in synthetic chemistry (Bacchi et al., 2005).

Corrosion Inhibition

The role of benzoxazole derivatives in corrosion inhibition has been explored, with studies showing their effectiveness in protecting metals against corrosion in acidic environments. This application is particularly relevant in industrial settings where metal preservation is crucial (Yadav et al., 2013).

Mécanisme D'action

Target of Action

Benzoxazole derivatives have been shown to interact withDNA gyrase , an enzyme that introduces negative supercoils to DNA and is essential for bacterial DNA replication .

Mode of Action

Benzoxazole derivatives have been shown to exhibitantibacterial activity . They likely interact with their target, such as DNA gyrase, leading to inhibition of the enzyme’s activity and thus preventing bacterial DNA replication .

Biochemical Pathways

By inhibiting dna gyrase, benzoxazole derivatives can disrupt theDNA replication process in bacteria, leading to their death .

Result of Action

Benzoxazole derivatives have been shown to exhibitantibacterial activity . By inhibiting DNA gyrase, these compounds can prevent bacterial DNA replication, leading to bacterial death .

Orientations Futures

Propriétés

IUPAC Name |

4-(1,3-benzoxazol-2-yl)-5-methyl-3H-furan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c1-7-8(6-11(14)15-7)12-13-9-4-2-3-5-10(9)16-12/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDPBMLBWOODIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(=O)O1)C2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2838667.png)

![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2838669.png)

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2838672.png)

![N-(benzo[b]thiophen-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2838678.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2838681.png)

![Methyl 2-[[(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2838685.png)

![Methyl 3-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanoate](/img/structure/B2838687.png)

![4-Chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2838688.png)

![3-{3-[(Diethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2838689.png)